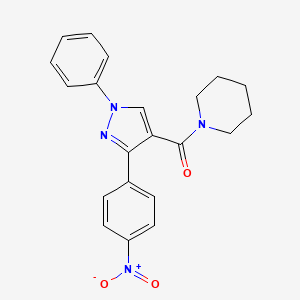

(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone

CAS No.: 882229-66-5

Cat. No.: VC4690871

Molecular Formula: C21H20N4O3

Molecular Weight: 376.416

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882229-66-5 |

|---|---|

| Molecular Formula | C21H20N4O3 |

| Molecular Weight | 376.416 |

| IUPAC Name | [3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone |

| Standard InChI | InChI=1S/C21H20N4O3/c26-21(23-13-5-2-6-14-23)19-15-24(17-7-3-1-4-8-17)22-20(19)16-9-11-18(12-10-16)25(27)28/h1,3-4,7-12,15H,2,5-6,13-14H2 |

| Standard InChI Key | DAKCNARHNUPWMQ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |

Introduction

Potential Biological Activities

Compounds with pyrazole and piperidine rings often exhibit biological activities such as antibacterial, antifungal, or antiviral properties. The presence of a nitro group can enhance these activities by increasing the compound's ability to interact with biological targets.

Synthesis Pathways

The synthesis of (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone would likely involve several steps:

-

Formation of the Pyrazole Core: This might involve the reaction of phenylhydrazine with a suitable aldehyde or ketone.

-

Introduction of the Nitrophenyl Group: This could be achieved through a substitution reaction.

-

Attachment of the Piperidine Moiety: This might involve a condensation reaction with piperidine.

Data Tables

Given the lack of specific data on (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone, we can look at related compounds for insights:

Research Findings

While specific research findings on (3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)(piperidin-1-yl)methanone are not available, related compounds have shown promise in biological assays. For example, compounds with similar structures have demonstrated antibacterial and antifungal activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume